molecular formula C12H16N2O B1320448 N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide CAS No. 926223-22-5

N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide

Cat. No. B1320448
CAS RN: 926223-22-5
M. Wt: 204.27 g/mol
InChI Key: BYGRMXGFZIDTLO-UHFFFAOYSA-N
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Description

The compound "N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with cyclobutane structures and amino acid derivatives, which can provide insight into the chemical behavior and properties of similar compounds. For instance, the synthesis of an unnatural amino acid with a cyclobutane ring is described, which could offer parallels in the synthesis of the compound .

Synthesis Analysis

The synthesis of cyclobutane-containing compounds involves several steps, including the formation of the cyclobutane ring and the introduction of amino groups. In the first paper, a boronated cyclobutanone is synthesized through a 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydantoin formation, which is then hydrolyzed to yield the final product . This method could potentially be adapted for the synthesis of "N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide" by modifying the substituents attached to the cyclobutane core.

Molecular Structure Analysis

The structure elucidation of complex molecules is critical for understanding their chemical behavior. In the second paper, the structure of a designer drug with a highly substituted pyrazole skeleton is determined using NMR spectroscopy and MS techniques . Although the compound is not a pyrazole, similar analytical techniques could be employed for its structural analysis, including the use of predicted (13)C NMR shifts to confirm the molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide." However, the synthesis paper suggests that cyclobutane-containing amino acids can undergo reactions typical of carboxylic acids and amino groups, such as hydrolization or further derivatization . The structure elucidation paper indicates that substituents on a heterocyclic skeleton can significantly influence the molecule's reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide" can be inferred from related compounds. Cyclobutane derivatives are generally known for their ring strain, which can affect their stability and reactivity . The presence of amino and carboxamide groups suggests that the compound would exhibit properties typical of amides and amines, such as hydrogen bonding potential and solubility in polar solvents . The exact properties would depend on the specific substituents and their arrangement on the cyclobutane ring.

Scientific Research Applications

Synthesis and Characterization

  • N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide is involved in the synthesis and characterization of research chemicals. It has been identified in studies related to synthetic cannabinoids. The compound was obtained from an internet vendor and was a part of research focusing on mislabeling of 'research chemicals' (McLaughlin et al., 2016).

Metabolism Studies

  • The in vitro metabolism of this compound, particularly its isomers, has been studied using pooled human liver microsomes. These studies are crucial for understanding the drug's biotransformation and identifying suitable targets for urine analysis (Franz et al., 2017).

Inhibitory Potential

  • The compound has been studied for its potential as an inhibitor of the fat mass and obesity-associated protein (FTO). Its crystal structure in combination with human FTO has been analyzed, providing insights for the development of selective and potent FTO inhibitors, potentially useful for treating obesity or obesity-related diseases (He et al., 2015).

Chemical Synthesis Techniques

  • It is used in the context of direct bis-arylation of cyclobutanecarboxamide via double C-H activation. This method is important for creating trisubstituted cyclobutane scaffolds with specific stereochemistry, showcasing its role in the development of complex molecular structures (Parella et al., 2013).

Cytotoxicity and Antitumour Activity

  • Compounds related to N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide have been synthesized and evaluated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells, showing the compound's relevance in cancer research (Hassan et al., 2014).

Safety and Hazards

The safety and hazards of this compound are not specified in the sources I found . It’s recommended to handle it with care and use appropriate safety measures when dealing with it.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-10(13)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGRMXGFZIDTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide

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